(4R)-4-Methyl-1,3-thiazolidine-2-thione
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Overview
Description
(4R)-4-Methyl-1,3-thiazolidine-2-thione is a heterocyclic compound containing a thiazolidine ring with a methyl group at the 4th position and a thione group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of L-cysteine with carbon disulfide in the presence of a base, followed by cyclization to form the thiazolidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Methyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methyl group at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(4R)-4-Methyl-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-4-Methyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid
- (4R)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
- Ponceau 4R
Uniqueness
(4R)-4-Methyl-1,3-thiazolidine-2-thione is unique due to its specific structural features, such as the presence of a thione group and a methyl group at the 4th position. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4R)-4-methyl-1,3-thiazolidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIAITHYQOIRPM-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=S)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CSC(=S)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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